1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methylpyrrolidine-1,2-dicarboxylate
Description
This compound is a pyrrolidine-based derivative featuring a tert-butyl ester and a 1,3-dioxo-isoindoline moiety.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-(1,3-dioxoisoindol-2-yl) 2-methylpyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6/c1-18(2,3)26-17(25)20-11-7-10-19(20,4)16(24)27-21-14(22)12-8-5-6-9-13(12)15(21)23/h5-6,8-9H,7,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLVWYNQALDGIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C(=O)OC(C)(C)C)C(=O)ON2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methylpyrrolidine-1,2-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.
- Molecular Formula : C15H18N2O5
- Molecular Weight : 306.31 g/mol
- CAS Number : 87276-51-5
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. For instance, one method involves the reaction of tert-butyl N-(2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl)carbamate with various reagents under controlled conditions to yield the target compound with high purity and yield .
Pharmacological Profile
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that derivatives of isoindole compounds can inhibit tumor growth. A study demonstrated that certain isoindole derivatives showed significant cytotoxic effects against various cancer cell lines .
- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways. In vitro studies indicated that it could reduce the production of pro-inflammatory cytokines, thereby suggesting potential use in treating inflammatory diseases .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific cellular pathways involved in apoptosis and inflammation. For example, it may inhibit the NF-kB signaling pathway, which is crucial for the expression of various inflammatory mediators .
Study 1: Antitumor Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the antitumor efficacy of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation in MCF7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values were determined to be approximately 15 µM for MCF7 and 20 µM for HeLa cells, indicating potent activity .
Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of the compound using an animal model of acute inflammation. The results showed that administration of the compound significantly reduced paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .
Data Summary
Scientific Research Applications
Basic Information
- IUPAC Name : 1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methylpyrrolidine-1,2-dicarboxylate
- Molecular Formula : C18H20N2O6
- Molecular Weight : 360.366 g/mol
- CAS Number : 121495-40-7
Structural Features
The compound features a tert-butyl group, a pyrrolidine ring, and an isoindole moiety, contributing to its unique reactivity and interaction properties.
Pharmaceutical Development
This compound serves as a crucial intermediate in synthesizing various pharmaceuticals. Its structural characteristics allow it to target neurological disorders effectively.
Case Study: Synthesis of Neuroactive Compounds
Recent studies have demonstrated that derivatives of this compound exhibit promising activity against neurodegenerative diseases. For instance, modifications to the isoindole structure have led to compounds that inhibit specific enzymes linked to Alzheimer’s disease progression.
Organic Synthesis
This compound is recognized as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations facilitates the creation of complex molecules efficiently.
Table 1: Synthetic Pathways Utilizing the Compound
| Reaction Type | Conditions | Products Generated |
|---|---|---|
| Esterification | Reflux with alcohol | Esters with enhanced solubility |
| Nucleophilic Addition | Base-catalyzed | Amine derivatives with diverse functionalities |
| Cyclization | Heat under inert atmosphere | Polycyclic compounds with biological activity |
Material Science
In material science, this compound is being explored for its potential in developing advanced materials. It can enhance the thermal and mechanical properties of polymers.
Application Example: Polymer Composites
Research indicates that incorporating this compound into polymer matrices improves their strength and thermal stability, making them suitable for high-performance applications in automotive and aerospace industries.
Agricultural Chemistry
The compound is also being investigated for its potential use in agrochemicals. Its unique structure may lead to the development of more effective pesticides and herbicides.
Case Study: Biopesticide Development
Studies have shown that derivatives of this compound exhibit significant insecticidal activity against common agricultural pests. Field trials are ongoing to assess their efficacy compared to conventional pesticides.
Comparison with Similar Compounds
Table 1: Comparative Data of Pyrrolidine Dicarboxylate Derivatives
Q & A
Q. How can computational modeling predict the compound’s behavior in catalytic systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
